4-Chloro-2-methyl-1,2-dihydro-3H-pyrazol-3-one
Description
4-Chloro-2-methyl-1,2-dihydro-3H-pyrazol-3-one is a pyrazolone derivative characterized by a chloro substituent at position 4 and a methyl group at position 2. Pyrazolones are heterocyclic compounds with a five-membered ring containing two adjacent nitrogen atoms. These compounds are widely studied for their diverse pharmacological activities, including anti-inflammatory, analgesic, and antioxidant properties . The chloro substituent in this compound likely enhances its stability and modulates electronic effects, influencing reactivity and biological interactions.
Properties
CAS No. |
185451-44-9 |
|---|---|
Molecular Formula |
C4H5ClN2O |
Molecular Weight |
132.55 g/mol |
IUPAC Name |
4-chloro-2-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C4H5ClN2O/c1-7-4(8)3(5)2-6-7/h2,6H,1H3 |
InChI Key |
YLCOBAGNOWFPFU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=CN1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methyl-1H-pyrazol-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-chloro-3-oxobutanoic acid with hydrazine hydrate, followed by cyclization to form the pyrazolone ring. The reaction conditions often include:
Temperature: Moderate heating (60-80°C)
Solvent: Ethanol or water
Catalyst: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide
Industrial Production Methods
In an industrial setting, the production of 4-Chloro-2-methyl-1H-pyrazol-3(2H)-one may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Condensation Reactions
The compound undergoes Knoevenagel condensations with aromatic aldehydes to form arylidene derivatives. This reaction is facilitated by the active methylene group at position 4 of the pyrazolone ring.
Example Reaction:
4-Chloro-2-methyl-1,2-dihydro-3H-pyrazol-3-one + 4-chlorobenzaldehyde → 4-(4-chlorobenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
| Reagent | Conditions | Product Yield | Key Spectral Data (IR/NMR) | Source |
|---|---|---|---|---|
| 4-Chlorobenzaldehyde | AcOH, NaOAc, reflux (10h) | 75% | IR: 1722 cm⁻¹ (C=O), 1610 cm⁻¹ (C=N); ¹H NMR: δ 8.12 (s, NH), 6.18 (s, =CH-Ar) |
Nucleophilic Substitution
The chlorine atom at position 4 participates in nucleophilic substitution reactions with amines, alkoxides, and thiols.
Example Reaction:
4-Chloro-2-methyl-1,2-dihydro-3H-pyrazol-3-one + Ethanolamine → 4-(2-hydroxyethylamino)-2-methyl-1,2-dihydro-3H-pyrazol-3-one
| Nucleophile | Conditions | Product Application | Source |
|---|---|---|---|
| Ethanolamine | DMF, 80°C, 6h | Intermediate for anticancer agents | |
| Sodium methoxide | MeOH, reflux, 4h | Methoxy-substituted pyrazolone |
Electrophilic Aromatic Substitution (EAS)
While the pyrazolone ring itself is less reactive toward EAS due to electron-withdrawing effects, substituted aryl groups (if present) undergo nitration or sulfonation.
Example Modification:
4-Chloro-2-methyl-1,2-dihydro-3H-pyrazol-3-one → Nitration at para-position of aryl substituent
| Reagent | Conditions | Product | Source |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0–5°C, 2h | 4-Chloro-2-methyl-5-nitro derivative |
Coordination Chemistry
The keto-enol tautomerism enables chelation with transition metals, forming complexes with potential catalytic or therapeutic applications.
Example Complexation:
4-Chloro-2-methyl-1,2-dihydro-3H-pyrazol-3-one + Cu(II) → [Cu(C₁₀H₈ClN₂O)₂]
| Metal Ion | Ligand Ratio | Application | Source |
|---|---|---|---|
| Cu(II) | 1:2 | Antimicrobial agents | |
| Fe(III) | 1:3 | Oxidation catalysts |
Tautomerism-Driven Reactivity
The equilibrium between keto (3H-pyrazol-3-one) and enol (1H-pyrazol-3-ol) forms (Figure 1) influences reactivity:
-
Keto form : Reacts with electrophiles at the carbonyl oxygen.
-
Enol form : Participates in hydrogen bonding and radical reactions.
Structural Data:
-
X-ray crystallography confirms dimerization via O–H···N hydrogen bonds in the enol form .
-
Solid-state NMR shows distinct ¹⁵N shifts (Δδ = 50.5 ppm) for N1 (pyrrole-like) and N2 (pyridine-like) .
Cross-Coupling Reactions
The chloro substituent enables palladium-catalyzed couplings, such as Suzuki-Miyaura reactions, to introduce aryl/heteroaryl groups.
Example Reaction:
4-Chloro-2-methyl-1,2-dihydro-3H-pyrazol-3-one + Phenylboronic acid → 4-Phenyl-2-methyl-1,2-dihydro-3H-pyrazol-3-one
| Catalyst | Conditions | Yield | Source |
|---|---|---|---|
| Pd(OAc)₂/Ag₂CO₃ | DMSO, 120°C, 18h | 68% |
Oxidation and Reduction
Scientific Research Applications
Biological Activities
4-Chloro-2-methyl-1,2-dihydro-3H-pyrazol-3-one exhibits a range of biological activities that make it a valuable compound in pharmaceutical research:
- Anti-inflammatory Properties : Several studies have demonstrated the anti-inflammatory effects of pyrazole derivatives. For instance, compounds synthesized from pyrazolones have shown promising results in reducing inflammation in various models, comparable to established anti-inflammatory drugs like diclofenac sodium and ibuprofen .
- Anticancer Activity : Recent research indicates that derivatives of 4-Chloro-2-methyl-1,2-dihydro-3H-pyrazol-3-one exhibit significant anticancer properties. For example, novel derivatives have been tested against human cancer cell lines such as HCT-116 and PC-3, showing effective inhibition of cell proliferation .
- Antimicrobial Effects : The compound has also been evaluated for its antimicrobial activity against various pathogens. Studies have reported that certain pyrazole derivatives demonstrate good activity against bacteria like Escherichia coli and Staphylococcus aureus, indicating potential for development as antimicrobial agents .
Synthetic Utility
The synthesis of 4-Chloro-2-methyl-1,2-dihydro-3H-pyrazol-3-one serves as a precursor for various chemical reactions:
- Building Block for Complex Molecules : This compound can be utilized as a building block in the synthesis of more complex heterocycles. Its reactivity allows for modifications that lead to the creation of diverse chemical entities with potential biological applications .
- Dye and Pigment Production : Pyrazolone derivatives are often used in the production of dyes and pigments due to their ability to form stable azo compounds. The incorporation of 4-Chloro-2-methyl-1,2-dihydro-3H-pyrazol-3-one into dye formulations has been explored for enhanced color properties and stability .
Case Study 1: Anti-inflammatory Activity
A series of pyrazole derivatives were synthesized based on 4-Chloro-2-methyl-1,2-dihydro-3H-pyrazol-3-one and evaluated for their anti-inflammatory activities using carrageenan-induced paw edema models. The most potent compounds demonstrated significant reduction in edema compared to the control group, establishing the therapeutic potential of these derivatives .
Case Study 2: Anticancer Screening
In a study focused on anticancer properties, various derivatives were screened against colorectal cancer cell lines (HCT-116). The results indicated that several compounds exhibited IC50 values in the low micromolar range, suggesting strong cytotoxicity against cancer cells while showing minimal toxicity to normal cells .
Mechanism of Action
The mechanism of action of 4-Chloro-2-methyl-1H-pyrazol-3(2H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, its antimicrobial activity could be due to the inhibition of bacterial enzymes, while its anti-inflammatory properties might involve the modulation of inflammatory pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
Pyrazolone derivatives differ primarily in substituent type and position. Key analogs include:
Key Observations :
Key Observations :
Key Observations :
- Chloro Substitution: Chlorophenyl analogs (e.g., 4b) show enhanced anticancer activity compared to non-halogenated derivatives, suggesting chlorine improves target binding .
- Schiff Bases: Derivatives with electron-withdrawing groups (e.g., NO₂, Cl) exhibit stronger anti-inflammatory effects .
Spectroscopic and Structural Analysis
Biological Activity
4-Chloro-2-methyl-1,2-dihydro-3H-pyrazol-3-one is a pyrazolone derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its potential therapeutic applications. Research has indicated its efficacy in various biological assays, including antimicrobial, anti-inflammatory, and anticancer activities.
Chemical Structure and Properties
The chemical structure of 4-Chloro-2-methyl-1,2-dihydro-3H-pyrazol-3-one can be represented as follows:
| Property | Value |
|---|---|
| CAS Number | 61184-68-7 |
| Molecular Formula | C5H6ClN3O |
| Molecular Weight | 161.57 g/mol |
| IUPAC Name | 4-chloro-2-methyl-1,2-dihydro-3H-pyrazol-3-one |
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of pyrazolone derivatives, including 4-Chloro-2-methyl-1,2-dihydro-3H-pyrazol-3-one. Research indicates that this compound exhibits significant antibacterial and antifungal activities. For instance, it has been shown to have minimum inhibitory concentration (MIC) values comparable to standard antibiotics against various pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of 4-Chloro-2-methyl-1,2-dihydro-3H-pyrazol-3-one
| Pathogen | MIC (µg/mL) | Comparison with Standard Drugs |
|---|---|---|
| Staphylococcus aureus | < 64 | Chloramphenicol |
| Escherichia coli | < 128 | Clotrimazole |
| Candida albicans | < 256 | Clotrimazole |
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazolone derivatives are well-documented. In vitro studies suggest that 4-Chloro-2-methyl-1,2-dihydro-3H-pyrazol-3-one can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to its potential as an anti-inflammatory agent .
Anticancer Activity
Emerging research highlights the anticancer potential of pyrazolone derivatives. Specifically, 4-Chloro-2-methyl-1,2-dihydro-3H-pyrazol-3-one has demonstrated cytotoxic effects against various cancer cell lines. The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
Table 2: Cytotoxicity of 4-Chloro-2-methyl-1,2-dihydro-3H-pyrazol-3-one on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 12.5 | Apoptosis induction |
| A549 | 0.95 | Cell cycle arrest |
| HepG2 | 17.82 | Inhibition of proliferation |
Case Study 1: Antibacterial Efficacy
A study conducted by Bouabdallah et al. synthesized a series of pyrazolone derivatives and evaluated their antibacterial properties. The results indicated that compounds similar to 4-Chloro-2-methyl-1,2-dihydro-3H-pyrazol-3-one exhibited superior antibacterial activity compared to conventional antibiotics .
Case Study 2: Anticancer Properties
Research published in recent years has focused on the anticancer effects of pyrazolone derivatives. One notable study demonstrated that a pyrazolone derivative with structural similarities to 4-Chloro-2-methyl-1,2-dihydro-3H-pyrazol-3-one showed significant cytotoxicity against MCF7 breast cancer cells with an IC50 value of approximately 12.5 µM . This suggests a promising avenue for further exploration in cancer therapeutics.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 4-Chloro-2-methyl-1,2-dihydro-3H-pyrazol-3-one, and how can intermediates be characterized?
- Methodological Answer : The compound is often synthesized via condensation reactions or modifications of pyrazolone derivatives. For example, coupling reactions with tetrazole or coumarin derivatives (e.g., 4i and 4j in ) require monitoring by TLC and characterization via -NMR and IR spectroscopy. Key intermediates like Ampyrone (4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one) should be purified via column chromatography and validated against reference standards (e.g., LGC Quality Certificates in ) .
Q. How should researchers handle safety and stability during experimental work with this compound?
- Methodological Answer : Refer to GHS hazard codes (H315, H319, H335) and safety protocols in . Use PPE, fume hoods, and avoid inhalation. Stability studies under varying pH and temperature conditions are critical, as degradation products (e.g., hydrochlorides in ) may form .
Q. What spectroscopic techniques are most effective for structural elucidation?
- Methodological Answer :
- NMR : Identify characteristic peaks for the pyrazolone ring (e.g., -NMR δ 2.1–2.3 ppm for methyl groups) and chlorine substituents.
- IR : Look for C=O stretching (~1700 cm) and N–H bending (~1550 cm) bands.
- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 187.04 for [M+H]) using high-resolution MS .
Advanced Research Questions
Q. How can computational methods predict the electronic properties and reactivity of this compound?
- Methodological Answer : Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP in ) can model electron density, HOMO-LUMO gaps, and reaction pathways. Validate against experimental thermochemical data (e.g., atomization energies) to resolve discrepancies in charge distribution or stability .
Q. What strategies resolve contradictions in crystallographic data during structure refinement?
- Methodological Answer : Use SHELXL ( ) for high-resolution refinement. Address disorder in the pyrazolone ring (e.g., ) by applying restraints to bond lengths and angles. Cross-validate with Hirshfeld surface analysis to resolve electron density ambiguities .
Q. How can impurity profiles be systematically analyzed and quantified?
- Methodological Answer : Employ HPLC with UV detection (λ = 254 nm) and reference standards (e.g., Imp. B and C in ). Calibrate against known concentrations of Ampyrone and its hydrochlorides. Use mass spectrometry to confirm trace impurities (<0.1%) .
Q. What experimental designs optimize the Mannich reaction for functionalizing this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
